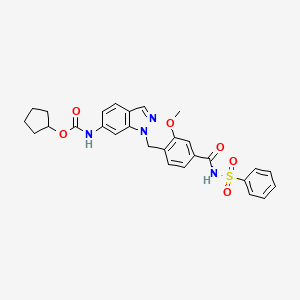

(1-((2-Methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ICI 198615 is a novel, potent and selective peptide leukotriene antagonist. ICI 198,615 may be useful for the the treatment of allergic diseases.

Biologische Aktivität

The compound (1-((2-Methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester is a complex organic molecule with significant potential in pharmacology. Its unique structure suggests various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N4O6S, with a molecular weight of 548.61 g/mol . It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H28N4O6S |

| Molecular Weight | 548.61 g/mol |

| Optical Activity | None |

| Defined Stereocenters | 0 |

| Charge | 0 |

Preliminary studies suggest that this compound may exert its effects through several mechanisms:

- Inhibition of Prostaglandin Synthesis : Similar compounds have shown potent inhibition of prostaglandin synthesis, which is crucial for mediating inflammation and pain .

- Targeting Specific Enzymes : The compound may interact with enzymes involved in inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment .

- Cytotoxic Effects on Cancer Cells : The compound's structure indicates potential cytotoxicity against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects on tumor cells. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in glioma and other cancer cell lines .

In Vivo Studies

Animal model studies have also been conducted to evaluate the anti-inflammatory properties of the compound. Results indicated a notable reduction in inflammation markers in treated groups compared to controls, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Case Study 1 : A study on related indazole derivatives demonstrated significant anti-inflammatory effects in rat models, with doses as low as 0.05 mg/kg showing efficacy .

- Case Study 2 : Research into sulfonamide-containing compounds revealed their ability to inhibit tumor growth in various cancers, supporting the hypothesis that this compound may have similar effects .

Eigenschaften

CAS-Nummer |

104448-53-5 |

|---|---|

Molekularformel |

C28H28N4O6S |

Molekulargewicht |

548.6 g/mol |

IUPAC-Name |

cyclopentyl N-[1-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]indazol-6-yl]carbamate |

InChI |

InChI=1S/C28H28N4O6S/c1-37-26-15-19(27(33)31-39(35,36)24-9-3-2-4-10-24)11-12-21(26)18-32-25-16-22(14-13-20(25)17-29-32)30-28(34)38-23-7-5-6-8-23/h2-4,9-17,23H,5-8,18H2,1H3,(H,30,34)(H,31,33) |

InChI-Schlüssel |

YRCPIXCRSAKRGM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C4=C(C=CC(=C4)NC(=O)OC5CCCC5)C=N3 |

Kanonische SMILES |

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C4=C(C=CC(=C4)NC(=O)OC5CCCC5)C=N3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

104448-53-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(1-((2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester Carbamic acid, (1-((2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)-, cyclopentyl ester ICI 198615 ICI-198,615 ZM 198615 ZM-198,615 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.